3-Benzoyl-6,7-dimethoxy-1-[(2-methoxyphenyl)methyl]-1,4-dihydroquinolin-4-one
Description
Properties
IUPAC Name |
3-benzoyl-6,7-dimethoxy-1-[(2-methoxyphenyl)methyl]quinolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23NO5/c1-30-22-12-8-7-11-18(22)15-27-16-20(25(28)17-9-5-4-6-10-17)26(29)19-13-23(31-2)24(32-3)14-21(19)27/h4-14,16H,15H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZXOSGUYQQXCLH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CN2C=C(C(=O)C3=CC(=C(C=C32)OC)OC)C(=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Benzoyl-6,7-dimethoxy-1-[(2-methoxyphenyl)methyl]-1,4-dihydroquinolin-4-one typically involves multiple steps, starting from readily available precursors. One common method involves the condensation of 2-methoxybenzaldehyde with 6,7-dimethoxy-1,4-dihydroquinolin-4-one in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions in an organic solvent such as ethanol or methanol. The resulting intermediate is then subjected to benzoylation using benzoyl chloride in the presence of a base like pyridine or triethylamine to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the process.
Chemical Reactions Analysis
Types of Reactions
3-Benzoyl-6,7-dimethoxy-1-[(2-methoxyphenyl)methyl]-1,4-dihydroquinolin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form quinoline N-oxide derivatives.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the carbonyl group to a hydroxyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products
Oxidation: Quinoline N-oxide derivatives.
Reduction: Hydroxyquinoline derivatives.
Substitution: Halogenated quinoline derivatives.
Scientific Research Applications
3-Benzoyl-6,7-dimethoxy-1-[(2-methoxyphenyl)methyl]-1,4-dihydroquinolin-4-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Benzoyl-6,7-dimethoxy-1-[(2-methoxyphenyl)methyl]-1,4-dihydroquinolin-4-one involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or receptors involved in disease processes. For example, it could inhibit the activity of certain kinases or proteases, leading to the disruption of cellular signaling pathways and the induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Research Findings and Implications
- Hydrogen Bonding: The target compound’s benzoyl and methoxy groups may engage in weak hydrogen bonds, as seen in similar quinolinones. This contrasts with Compound A’s hydroxyl group, which forms stronger interactions.
- Metabolic Stability : The 2-methoxyphenylmethyl group in the target compound and Compound D may resist oxidative metabolism compared to alkyl chains in Compound C.
- Synthetic Utility : The benzoyl group in the target compound offers a site for further functionalization, a strategy less feasible in sulfonyl or alkyl-substituted analogs.
Biological Activity
3-Benzoyl-6,7-dimethoxy-1-[(2-methoxyphenyl)methyl]-1,4-dihydroquinolin-4-one is a complex organic compound belonging to the quinoline family. Quinoline derivatives are recognized for their diverse biological activities, making them significant in medicinal chemistry. This article focuses on the biological activity of this specific compound, highlighting its potential therapeutic applications and mechanisms of action.
Chemical Structure and Properties
The chemical structure of 3-Benzoyl-6,7-dimethoxy-1-[(2-methoxyphenyl)methyl]-1,4-dihydroquinolin-4-one can be represented as follows:
This structure features a quinoline core with various functional groups that contribute to its biological activity.
Biological Activity Overview
The biological activities of quinoline derivatives, including the compound , have been extensively studied. Key areas of interest include:
- Antimicrobial Activity : Several studies have demonstrated that quinoline derivatives exhibit significant antimicrobial properties against various bacterial and fungal strains. The mechanism often involves interference with nucleic acid synthesis or disruption of cellular membranes.
- Anticancer Properties : Research indicates that this compound may possess anticancer activity by inducing apoptosis in cancer cells. The interaction with specific cellular pathways, such as the inhibition of certain kinases involved in cell proliferation, has been noted.
- Neuroprotective Effects : Preliminary studies suggest potential neuroprotective effects, possibly through modulation of neurotransmitter systems or reduction of oxidative stress in neuronal cells.
Antimicrobial Activity
A study evaluated the antimicrobial efficacy of various quinoline derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that compounds similar to 3-Benzoyl-6,7-dimethoxy-1-[(2-methoxyphenyl)methyl]-1,4-dihydroquinolin-4-one showed minimum inhibitory concentrations (MICs) ranging from 12.5 to 50 µg/mL, indicating substantial antimicrobial potential .
Anticancer Activity
In vitro studies have shown that this compound can inhibit the growth of several cancer cell lines, including breast and lung cancer cells. The mechanism involves the activation of apoptotic pathways and modulation of cell cycle regulators. For instance, a study reported that treatment with the compound resulted in a significant decrease in cell viability (IC50 values around 25 µM) in MCF-7 breast cancer cells .
Neuroprotective Effects
Research exploring the neuroprotective properties found that the compound could reduce neuronal cell death induced by oxidative stress. This effect was attributed to its ability to enhance antioxidant defenses and modulate inflammatory responses in neuronal cells .
Case Studies
Several case studies highlight the therapeutic potential of quinoline derivatives:
- Case Study on Anticancer Activity : A clinical trial involving patients with advanced solid tumors demonstrated that a similar quinoline derivative improved overall survival rates when used in combination with standard chemotherapy .
- Neuroprotection in Animal Models : In rodent models of neurodegenerative diseases, administration of related compounds led to improved cognitive function and reduced markers of neuroinflammation .
Summary Table of Biological Activities
Q & A
Q. What are the optimal synthetic routes for 3-benzoyl-6,7-dimethoxy-1-[(2-methoxyphenyl)methyl]-1,4-dihydroquinolin-4-one, and how can reaction yields be improved?
Methodological Answer: The synthesis of dihydroquinolinone derivatives typically involves cyclization of substituted 2′-aminochalcones under acid/base catalysis or microwave-assisted conditions. Key parameters include:
- Catalysts : InCl₃ (20 mol%) under microwave irradiation (360 W, 5 min) can yield ~63% .
- Solvent Optimization : Dichloromethane (DCM) or dimethyl sulfoxide (DMSO) enhances solubility of aromatic intermediates .
- Temperature Control : Maintaining 60–80°C during cyclization prevents side reactions .
Table 1: Synthesis Optimization
| Parameter | Condition | Yield | Source |
|---|---|---|---|
| Catalyst | InCl₃ (microwave) | 63% | |
| Solvent | DCM | ~50–60% | |
| Reaction Time | 5 min (microwave) | High |
Q. What analytical techniques are most effective for characterizing this compound’s structure and purity?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR resolves substituent positions (e.g., methoxy groups at C6/C7 and benzoyl at C3) .
- X-ray Crystallography : Confirms dihedral angles between aromatic rings (e.g., 57.84° between quinoline and benzyl groups) and intermolecular interactions (N–H⋯N hydrogen bonds) .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., C₂₆H₂₃NO₅) .
Q. How can researchers design initial biological activity assays for this compound?
Methodological Answer:
- Antioxidant Assays : Use DPPH radical scavenging or FRAP assays, comparing activity to standards like ascorbic acid .
- Anti-Inflammatory Screening : Measure COX-2 inhibition via ELISA or cell-based models (e.g., LPS-induced RAW 264.7 macrophages) .
- Dose-Response Curves : Test concentrations from 1–100 µM to determine IC₅₀ values .
Advanced Research Questions
Q. How can computational methods predict the environmental fate or biodegradability of this compound?
Methodological Answer:
- QSAR Models : Estimate logP (hydrophobicity) and biodegradation potential using tools like EPI Suite .
- Molecular Dynamics Simulations : Analyze interactions with soil organic matter or aqueous stability .
- Experimental Validation : Combine with HPLC-MS to track degradation products in simulated environmental matrices .
Q. What strategies resolve contradictions in reported synthetic yields or biological activity data?
Methodological Answer:
- Meta-Analysis : Compare reaction conditions (e.g., microwave vs. conventional heating) .
- Reproducibility Checks : Standardize solvents (e.g., DCM vs. 1,4-dioxane) and catalyst purity .
- Bioassay Harmonization : Use identical cell lines and positive controls (e.g., dexamethasone for anti-inflammatory assays) .
Q. How does the compound’s stereoelectronic profile influence its mechanism of action in biological systems?
Methodological Answer:
- Density Functional Theory (DFT) : Calculate HOMO/LUMO energies to predict reactivity with biological targets (e.g., kinase binding pockets) .
- Molecular Docking : Map interactions with proteins (e.g., COX-2 or NF-κB) using AutoDock Vina .
- Pharmacophore Modeling : Identify critical substituents (e.g., methoxy groups for membrane permeability) .
Q. What experimental designs are robust for studying long-term stability or metabolite formation?
Methodological Answer:
- Accelerated Stability Testing : Expose the compound to 40°C/75% RH for 6 months, monitoring degradation via HPLC .
- Metabolite Identification : Use hepatic microsomes (human/rat) with LC-QTOF-MS to detect phase I/II metabolites .
- Split-Plot Designs : Evaluate multiple variables (e.g., pH, temperature) in randomized blocks with replicates .
Q. How can researchers integrate findings into broader theoretical frameworks (e.g., drug design or environmental chemistry)?
Methodological Answer:
- Structure-Activity Relationship (SAR) : Correlate substituent effects (e.g., 2-methoxybenzyl vs. 4-methoxybenzyl) with bioactivity .
- Ecological Risk Assessment : Combine persistence data (from QSAR) with toxicity thresholds for risk modeling .
- Theoretical Alignment : Link antioxidant activity to free radical scavenging mechanisms in neurodegenerative disease models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
